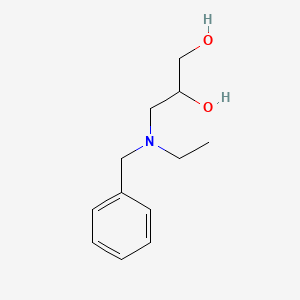
Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate: is a chemical compound with the molecular formula C19H41N3O12 It is known for its unique structure, which includes tris(2-hydroxyethyl)ammonium groups and a nitroheptanedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate typically involves the reaction of tris(2-hydroxyethyl)amine with nitroheptanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as water or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, and the resulting compound is purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation, filtration, and drying are employed to obtain the final compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitro derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various alkylating agents or acylating agents can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in complex formation and coordination chemistry .
Biology: In biological research, this compound is used as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins. Its ability to maintain pH stability makes it valuable in various biological experiments .
Medicine: The compound has potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its biocompatibility and low toxicity make it suitable for medical research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its stability and reactivity make it valuable in industrial processes.
Mecanismo De Acción
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can form complexes with metal ions and other molecules, influencing their reactivity and stability. The tris(2-hydroxyethyl)ammonium groups provide multiple sites for interaction, enhancing the compound’s effectiveness in various applications.
Comparación Con Compuestos Similares
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium malate
Comparison: Compared to these similar compounds, bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate has a unique nitroheptanedioate moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo oxidation and reduction reactions makes it versatile in various applications. Additionally, its stability and low toxicity make it a preferred choice in biological and medical research.
Propiedades
Número CAS |
94237-21-5 |
|---|---|
Fórmula molecular |
C19H41N3O12 |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
2-nitroheptanedioate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C7H11NO6.2C6H15NO3/c9-6(10)4-2-1-3-5(7(11)12)8(13)14;2*8-4-1-7(2-5-9)3-6-10/h5H,1-4H2,(H,9,10)(H,11,12);2*8-10H,1-6H2 |
Clave InChI |
HHXIFUXZIFFBLH-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)[O-])CC(C(=O)[O-])[N+](=O)[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


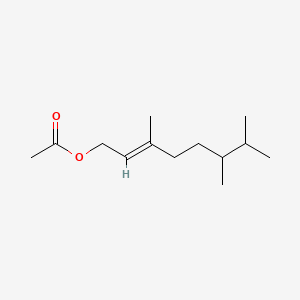
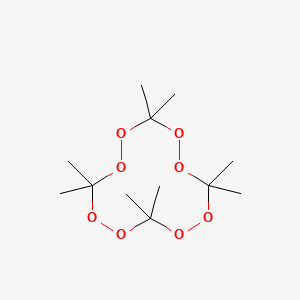

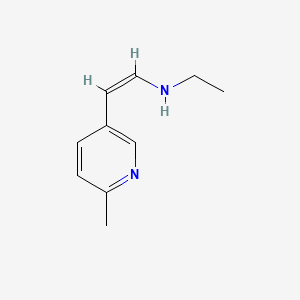
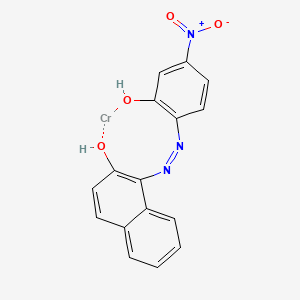

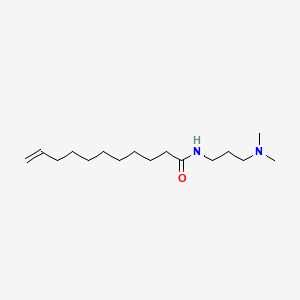

![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)

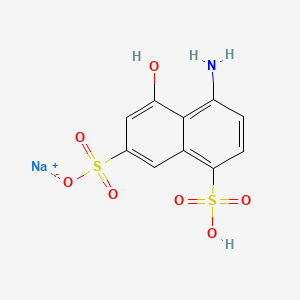

![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
